

# N-Octadecyl-N'-propyl-sulfamide (CC7): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-Octadecyl-N'-propyl-sulfamide*

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## Abstract

**N-Octadecyl-N'-propyl-sulfamide**, commonly known as CC7, is a synthetic, small-molecule agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR $\alpha$ ).<sup>[1][2]</sup> Developed as a structural analog of the endogenous lipid mediator oleoylethanolamide (OEA), CC7 exhibits potent and selective activation of PPAR $\alpha$ , a key regulator of lipid metabolism.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological effects, and experimental methodologies related to CC7, intended to serve as a valuable resource for researchers in the fields of metabolic disease, pharmacology, and drug discovery.

## Chemical and Physical Properties

**N-Octadecyl-N'-propyl-sulfamide** is a sulfamide derivative characterized by a long octadecyl carbon chain, which contributes to its high lipophilicity and ability to interact with the ligand-binding domain of PPAR $\alpha$ .<sup>[1]</sup>

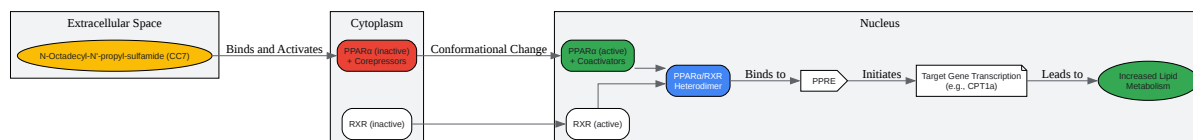
Table 1: Chemical and Physical Properties of **N-Octadecyl-N'-propyl-sulfamide** (CC7)

| Property          | Value  | Reference |
|-------------------|--|-----------|
| Chemical Name     | N-Octadecyl-N'-propyl-sulfamide  | [3]       |
| Alias             | CC7  | [2]       |
| CAS Number        | 925891-74-3  | [3][4]    |
| Molecular Formula | C <sub>21</sub> H <sub>46</sub> N <sub>2</sub> O <sub>2</sub> S  | [3]       |
| Molecular Weight  | 390.67 g/mol   | [3]       |
| Melting Point     | 111 - 113 °C   | [5]       |
| Appearance        | Not specified in available literature  |           |
| Solubility        | Soluble in DMSO and ethanol for in vitro studies. For in vivo studies, it has been dissolved in a mixture of Tocrisolve™-100 and saline. | [2]       |
| Purity            | >95% (as per a commercially available sample)  | [5]       |

## Mechanism of Action: PPAR $\alpha$ Activation

CC7 functions as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR $\alpha$ ), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and glucose metabolism.[1][2]

Upon binding to PPAR $\alpha$ , CC7 induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. This activated PPAR $\alpha$  then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR $\alpha$ /RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, ketogenesis, and lipid transport, ultimately leading to a reduction in plasma lipid levels.[1]



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**Figure 1:** Simplified signaling pathway of **N-Octadecyl-N'-propyl-sulfamide (CC7)** via PPAR $\alpha$  activation.

## Biological Effects

In vivo and in vitro studies have demonstrated the significant biological effects of CC7, primarily related to its potent PPAR $\alpha$  agonism.

## In Vitro Effects

- **PPAR $\alpha$  Activation:** CC7 is a potent activator of PPAR $\alpha$  with an EC<sub>50</sub> of 100 nM.[6]
- **Gene Expression:** In HepG2 cells, CC7 has been shown to induce the mRNA expression of Carnitine Palmitoyltransferase 1A (CPT1a), a key enzyme in fatty acid oxidation, in a PPAR $\alpha$ -dependent manner.[2]

## In Vivo Effects

Animal studies, primarily in rats, have revealed the following effects:

- **Anorectic and Anti-obesity Effects:** CC7 administration has been shown to inhibit food intake and reduce body weight gain.[2]
- **Hypolipidemic Effects:** It effectively reduces plasma triglyceride concentrations.[7]
- **Hepatic Effects:** CC7 has been observed to decrease hepatic fat content.[2]

- **Selective PPAR $\alpha$  Activity:** In a comparative study with OEA, while both compounds showed similar anorectic and anti-obesity effects, OEA produced visceral analgesia whereas CC7 did not, suggesting that the effects of CC7 are more specifically mediated by PPAR $\alpha$ .[\[2\]](#)

Table 2: Summary of In Vivo Studies on **N-Octadecyl-N'-propyl-sulfamide** (CC7)

| Species                        | Dosage             | Administration Route   | Duration      | Observed Effects  | Reference           |
|--------------------------------|--------------------|------------------------|---------------|---|---------------------|
| Wistar Rats                    | 0.03, 0.3, 3 mg/kg | Intraperitoneal (i.p.) | Acute         | Dose-dependent suppression of food intake in food-deprived rats.                            | <a href="#">[7]</a> |
| Wistar Rats                    | 5 mg/kg            | Intraperitoneal (i.p.) | 7 days        | Reduced food intake and body weight gain.   | <a href="#">[2]</a> |
| Wistar and Zucker (fa/fa) rats | 1 mg/kg            | Not specified          | 8-11 days     | Induced satiety, decreased food intake, body weight, and plasma triglyceride concentration. |                     |
| Mice                           | 3 and 10 mg/kg     | Not specified          | Not specified | Neuroprotective effects in a hypoxia-ischemia model.  | <a href="#">[6]</a> |

## Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the characterization of CC7. These should be adapted and optimized for specific experimental conditions.

## PPAR $\alpha$ Reporter Gene Assay

This assay is used to determine the ability of a compound to activate PPAR $\alpha$  and drive the expression of a reporter gene.

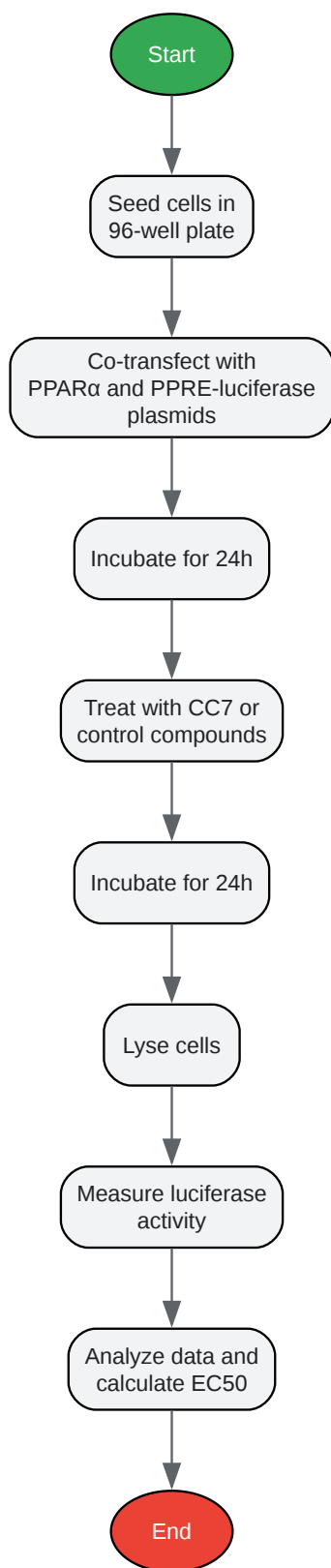
Materials:

- Mammalian cell line (e.g., HEK293T, HepG2)
- Expression plasmid for human or rat PPAR $\alpha$
- Reporter plasmid containing a PPRE sequence upstream of a luciferase gene
- Transfection reagent
- Cell culture medium and supplements
- **N-Octadecyl-N'-propyl-sulfamide** (CC7) and reference agonists (e.g., GW7647)
- Luciferase assay system
- Luminometer

Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate at an appropriate density.
- **Transfection:** Co-transfect the cells with the PPAR $\alpha$  expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
- **Compound Treatment:** After 24 hours, replace the medium with fresh medium containing various concentrations of CC7 or a reference agonist. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the cells for another 24 hours.

- Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
- Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g.,  $\beta$ -galactosidase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value.



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